molecular formula C20H22O3 B3023864 4'-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone CAS No. 898754-55-7

4'-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone

Cat. No. B3023864
CAS RN: 898754-55-7
M. Wt: 310.4 g/mol
InChI Key: UUGAPKWPBAFTID-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic molecules often involves the generation of reactive intermediates. In the first paper, a stable carbocation derived from bisphenol A is generated and used for the synthesis of various phenolic derivatives . This method could potentially be adapted for the synthesis of 4'-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone by modifying the starting materials and reaction conditions. The second paper describes a facile synthesis of substituted methyl carboxylate dioxides, which could be a useful precursor in the synthesis of the target compound . The third paper reports the synthesis of a nonylphenol isomer through a Friedel-Crafts reaction, a method that could be relevant for forming the phenylpropiophenone backbone of the target compound .

Molecular Structure Analysis

The molecular structure of 4'-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone would likely be confirmed using techniques such as NMR and IR spectroscopy, as mentioned in the third paper for the analysis of a nonylphenol isomer . These techniques would provide detailed information about the functional groups and the overall molecular framework of the compound.

Chemical Reactions Analysis

The papers do not directly address the chemical reactions of 4'-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone. However, the generation of reactive intermediates and the use of Friedel-Crafts reactions in the synthesis of phenolic compounds suggest that similar strategies could be employed to study the reactivity of the target compound . The compound's reactivity could be explored through various organic transformations, such as oxidation, reduction, and conjugate addition reactions.

Physical and Chemical Properties Analysis

The determination of physical and chemical properties such as log K(ow), water solubility, vapor pressure, and Henry's Law constant is crucial for predicting a compound's behavior in the environment . These properties are not provided for 4'-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone, but similar analytical methods could be used to ascertain these characteristics, which would be essential for understanding the compound's potential applications and environmental impact.

properties

IUPAC Name

ethyl 4-[3-(2,6-dimethylphenyl)propanoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O3/c1-4-23-20(22)17-10-8-16(9-11-17)19(21)13-12-18-14(2)6-5-7-15(18)3/h5-11H,4,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUGAPKWPBAFTID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C(=O)CCC2=C(C=CC=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00644781
Record name Ethyl 4-[3-(2,6-dimethylphenyl)propanoyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone

CAS RN

898754-55-7
Record name Ethyl 4-[3-(2,6-dimethylphenyl)-1-oxopropyl]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898754-55-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-[3-(2,6-dimethylphenyl)propanoyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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